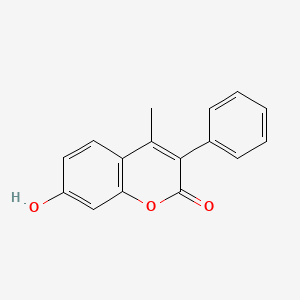

7-Hydroxy-4-methyl-3-phenylcoumarin

説明

General Overview of Coumarin (B35378) Chemistry and its Broad Academic Significance

Coumarins are a major class of organic heterocyclic compounds characterized by a benzo-α-pyrone (2H-1-benzopyran-2-one) nucleus, which consists of a benzene (B151609) ring fused to an α-pyrone ring. nih.govnumberanalytics.comjapsonline.com The name "coumarin" originates from "Coumarouna odorata," the tonka bean, from which the simplest member of the family was first isolated in 1820. nih.govjapsonline.com These compounds are widespread throughout nature, with over 1300 identified from various plants, fungi, and microorganisms. nih.gov

In the academic and industrial realms, coumarins are of great interest due to their diverse and significant pharmacological properties. japsonline.com These properties include anticoagulant, anti-inflammatory, antimicrobial, antioxidant, anticonvulsant, and antitumor activities. nih.govfrontiersin.orgnih.gov Their structural simplicity, low molecular weight, and high bioavailability make them attractive candidates for drug discovery and development. nih.gov Beyond their medicinal applications, coumarins are also utilized in the fragrance industry, as additives in cosmetics and foods, and as optical brightening agents. ijcmas.comresearchgate.net

The Role of Substituted Coumarins as Privileged Scaffolds in Chemical Biology

The coumarin framework is recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. nih.govfrontiersin.org This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of new bioactive molecules. The introduction of various substituents onto the coumarin ring system can significantly modify its electronic, physicochemical, and biological properties. frontiersin.orgnih.gov

The position and nature of these substituents are critical in determining the compound's specific biological activity. For instance, the presence of a hydroxyl group at the 4-position is a key structural requirement for the anticoagulant activity seen in drugs like warfarin. japsonline.comwikipedia.org Research has shown that substitutions at the C3, C4, and C7 positions are particularly influential in modulating the therapeutic effects of coumarin derivatives. nih.govresearchgate.net By strategically modifying these positions, chemists can fine-tune the molecule's ability to interact with specific enzymes and receptors, leading to the development of targeted therapeutic agents. nih.govnih.gov

Specific Contextualization of 7-Hydroxy-4-methyl-3-phenylcoumarin as a Focus for Advanced Research

The compound this compound combines several structural features that make it a compelling subject for advanced scientific investigation. Each substituent on the coumarin core contributes to a unique chemical profile that is of interest in contemporary research.

The 7-Hydroxy Group: This substitution is common in many naturally occurring and biologically active coumarins, such as umbelliferone. japsonline.com The hydroxyl group can participate in hydrogen bonding, which is crucial for binding to biological targets.

The 4-Methyl Group: The presence of a methyl group at the C4 position is a feature of many synthetic coumarins. The parent compound, 7-hydroxy-4-methylcoumarin, is a well-studied molecule used as a commercial laser dye and a precursor for insecticides. youtube.comslideshare.net Furthermore, it has demonstrated antioxidant and potential anticancer activities in research studies. mdpi.comnih.govnih.gov

The 3-Phenyl Group: The introduction of a phenyl group at the C3 position is a significant area of modern coumarin research. nih.gov Studies on hydroxylated 3-phenylcoumarins and related structures like 4-hydroxy-7-methyl-3-phenylcoumarin have revealed potent antifungal and antiaflatoxigenic activities, indicating the importance of this aryl substitution. nih.govproquest.com

Historical Perspectives on Coumarin Synthesis and Derivatization Relevant to this compound

The synthesis of the coumarin nucleus has been a subject of organic chemistry for over a century, with several classic name reactions being fundamental to its construction and derivatization. These historical methods are directly relevant to the potential synthesis of this compound.

| Reaction Name | Description | Relevance to this compound |

| Pechmann Condensation | Discovered by Hans von Pechmann, this reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions (e.g., sulfuric acid). frontiersin.orgwikipedia.org | This is the most common and direct method for synthesizing 4-methyl substituted coumarins. The core of the target molecule, 7-hydroxy-4-methylcoumarin, is synthesized via the Pechmann condensation of resorcinol (B1680541) (a phenol) and ethyl acetoacetate (B1235776) (a β-ketoester). youtube.comresearchgate.netslideshare.net |

| Perkin Reaction | First reported by William Henry Perkin in 1868, this reaction synthesizes coumarins by heating the sodium salt of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640). scienceinfo.comgoogle.com | This method is particularly useful for creating 3-substituted coumarins. A variation of the Perkin reaction using substituted phenylacetic acids can introduce the 3-phenyl group, a key feature of the target molecule. nih.govsciforum.net |

| Knoevenagel Condensation | This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base. scienceinfo.comsapub.orgaip.org | Provides a versatile route to various substituted coumarins, including those with substituents at the 3-position. |

| Wittig Reaction | An alternative method that involves the reaction of an aromatic aldehyde with a phosphorus ylide. scienceinfo.comrsc.orgresearchgate.net | This reaction offers a pathway to 3,4-unsubstituted coumarins and can be adapted for more complex, substituted derivatives under relatively mild conditions. |

The synthesis of this compound would likely involve a combination or modification of these classical methods. For instance, one could first perform a Pechmann condensation to form the 7-hydroxy-4-methylcoumarin scaffold, followed by a subsequent reaction to introduce the phenyl group at the C3 position. Alternatively, a modified Perkin or Knoevenagel condensation using appropriately substituted starting materials could potentially form the entire structure in fewer steps. nih.gov

Structure

3D Structure

特性

IUPAC Name |

7-hydroxy-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-13-8-7-12(17)9-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDWZXAWHROHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948447 | |

| Record name | 7-Hydroxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-23-9, 20050-76-4 | |

| Record name | 7-Hydroxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC63281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-methyl-3-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Hydroxy 4 Methyl 3 Phenylcoumarin and Its Structural Analogues

Classical Approaches to Coumarin (B35378) Core Synthesis

Traditional methods for synthesizing the coumarin nucleus have been well-established for over a century and continue to be widely used. These reactions, often named after their discoverers, provide reliable routes to a variety of coumarin derivatives.

Pechmann Condensation and its Catalytic Variations

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.org For the synthesis of 7-hydroxy-4-methylcoumarin, a precursor to the target molecule, resorcinol (B1680541) is condensed with ethyl acetoacetate (B1235776). youtube.comslideshare.netyoutube.com The reaction is typically catalyzed by strong Brønsted acids like concentrated sulfuric acid or polyphosphoric acid. youtube.comjetir.orgyoutube.com The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the pyrone ring. wikipedia.orgyoutube.com

The harsh conditions of the classical Pechmann condensation have led to the development of numerous catalytic variations. Lewis acids such as aluminum chloride (AlCl₃) are effective catalysts. numberanalytics.comorganic-chemistry.org Solid acid catalysts like Amberlyst-15 and montmorillonite (B579905) clay have been employed as more environmentally benign alternatives, sometimes allowing for solvent-free reaction conditions. researchgate.netscispace.comarkat-usa.org Dipyridine copper chloride has also been shown to be an efficient catalyst under both conventional heating and microwave irradiation. arkat-usa.org The use of sulfamic acid as a non-corrosive and inexpensive Brønsted acid catalyst has also been reported to give good to excellent yields of 4-substituted coumarins. arkat-usa.org

| Catalyst numberanalytics.comorganic-chemistry.orgarkat-usa.orgarkat-usa.org | Reaction Conditions | Yield (%) |

| Sulfuric Acid (H₂SO₄) | 5°C to room temperature | Excellent jetir.org |

| Polyphosphoric Acid (PPA) | 75-80°C, 20-25 minutes | Good youtube.com |

| Aluminum Chloride (AlCl₃) | Varies | Good numberanalytics.com |

| Amberlyst-15 | 110°C, solvent-free | up to 95% scispace.com |

| Dipyridine Copper Chloride | Conventional heating or microwave | Excellent arkat-usa.org |

| Sulfamic Acid | Solvent-free, 10 mol% catalyst | 50-90% arkat-usa.org |

Perkin Reaction Modifications

The Perkin reaction, originally used for the synthesis of cinnamic acids, can be adapted to produce coumarins. organicreactions.orgiitk.ac.in The classical Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of its sodium or potassium salt. organicreactions.org For the synthesis of 3-phenylcoumarins, this can involve the reaction of a salicylaldehyde (B1680747) with phenylacetic acid in the presence of acetic anhydride and a weak base. nih.govresearchgate.net

Modifications to the Perkin reaction have been developed to improve yields and expand its scope. One such modification involves the use of cyanuric chloride (TCT) to facilitate the reaction between a 2-hydroxybenzaldehyde and a phenylacetic acid derivative. nih.gov Another approach utilizes ultrasound irradiation to promote the reaction between salicylaldehydes and phenyl acetyl chloride in the presence of potassium carbonate. nih.gov The choice of reactants and conditions, particularly the presence and position of hydroxyl groups on the aromatic rings, can significantly influence the reaction's outcome, sometimes leading to the formation of stilbenes instead of or alongside coumarins. tandfonline.com

| Reagents | Conditions | Product |

| Salicylaldehyde, Phenylacetic acid, Acetic anhydride, Weak base | Heating | 3-Phenylcoumarin (B1362560) nih.govresearchgate.net |

| 2-Hydroxybenzaldehyde, Phenylacetic acid derivative, Cyanuric chloride | Varies | 3-Arylcoumarin nih.gov |

| Salicylaldehyde, Phenyl acetyl chloride, K₂CO₃ | Ultrasound irradiation | 3-Phenylcoumarin nih.gov |

Knoevenagel Condensation and Related Pathways

The Knoevenagel condensation provides another versatile route to coumarins, particularly those substituted at the 3-position. slideshare.netnih.gov This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638) or pyridine. nih.govyoutube.com For the synthesis of coumarin-3-carboxylates, a salicylaldehyde is reacted with a malonic ester. biomedres.us The reaction proceeds through a cascade process involving the initial Knoevenagel condensation followed by an intramolecular cyclization. researchgate.net

To enhance the efficiency and environmental friendliness of the Knoevenagel condensation, various modifications have been introduced. These include the use of ionic liquids as recyclable solvents and catalysts, which can significantly reduce reaction times, especially under microwave irradiation. researchgate.net L-proline has also been employed as an effective and mild catalyst for the synthesis of coumarin-3-carboxylic esters, often providing the product in high purity without the need for column chromatography. biomedres.us Solvent-free conditions using silica (B1680970) gel or basic alumina (B75360) as catalysts under microwave irradiation have also proven effective. slideshare.net

| Catalyst/Solvent | Reactants | Key Features |

| Piperidine/Pyridine | Salicylaldehyde, Active methylene compound | Classical weak base catalysis nih.govyoutube.com |

| Ionic Liquid | ortho-Hydroxyaryl aldehyde, β-dicarbonyl compound | Recyclable, accelerated by microwave researchgate.net |

| L-Proline | Salicylaldehyde, Malonic ester | Mild conditions, high purity biomedres.us |

| Silica Gel/Basic Alumina | 2-Hydroxyaldehyde, Malonate ester | Solvent-free, microwave activation slideshare.net |

Advanced Synthetic Strategies for Phenylcoumarin Frameworks

More contemporary synthetic methods focus on improving efficiency, atom economy, and the ability to construct complex molecular architectures in fewer steps.

Multi-component Reaction Architectures

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the formation of complex products from three or more starting materials in a single pot. sathyabama.ac.innih.gov This approach is highly convergent and atom-economical. Several MCRs have been developed for the synthesis of coumarin derivatives. For instance, a three-component reaction of salicylaldehyde, ethyl cyanoacetate, and an o-aminophenol can be used to synthesize 3-benzoxazole coumarins. nih.gov Another example involves the one-pot, three-component reaction between salicylaldehyde, α-ketoester, and various aromatic aldehydes to produce coumarin-chalcone compounds in excellent yields. nih.gov The synthesis of 3-N-sulfonylamidine coumarins has been achieved through a four-component reaction under microwave assistance. nih.gov

| Number of Components | Reactants | Product Type |

| Three | Salicylaldehyde, Ethyl cyanoacetate, o-Aminophenol | 3-Benzoxazole coumarin nih.gov |

| Three | Salicylaldehyde, α-Ketoester, Aromatic aldehyde | Coumarin-chalcone compound nih.gov |

| Four | Varies | 3-N-Sulfonylamidine coumarin nih.gov |

Carbonylative Annulation Techniques

Carbonylative annulation has emerged as a sophisticated strategy for synthesizing coumarins, involving the incorporation of a carbonyl group (from carbon monoxide or a CO surrogate) during the ring-forming process. researchgate.netrsc.org Palladium-catalyzed reactions are prominent in this area. For example, 3-arylcoumarins can be synthesized via the palladium-catalyzed carbonylation of salicylic (B10762653) aldehydes and benzyl (B1604629) chlorides. nih.gov To avoid the use of toxic carbon monoxide gas, N-formylsaccharin has been used as a solid CO surrogate in a similar palladium-catalyzed reaction. nih.gov Another advanced method involves the iridium-catalyzed carbonylative annulation of phenols and alkynes to produce 3-arylcoumarins with good yields and high regioselectivity. nih.gov

| Catalyst System | Reactants | CO Source |

| Palladium/DPPP | Salicylic aldehyde, Benzyl chloride | Carbon Monoxide (gas) nih.gov |

| Palladium | Salicylic aldehyde, Benzyl chloride | N-formylsaccharin nih.gov |

| Iridium/Copper | Phenol, Alkyne | Carbon Monoxide (gas) nih.gov |

Organocatalytic Cascade Protocols

Organocatalytic cascade reactions represent a powerful strategy for the synthesis of complex molecules like coumarins from simple starting materials in a single pot, often with high stereoselectivity. mdpi.com These reactions, which proceed through a series of sequential transformations, are valued for their efficiency and atom economy. While a direct organocatalytic cascade protocol for 7-Hydroxy-4-methyl-3-phenylcoumarin is not extensively documented, related methodologies for constructing the core coumarin structure or its analogues provide significant insights.

For instance, organocatalytic approaches have been developed for the synthesis of various coumarin derivatives, including those with fused ring systems. nih.govrsc.org These often involve a Michael addition followed by an intramolecular cyclization. A notable example is the reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, which proceeds through a thia-Michael/aldol/annulation cascade to yield complex polycyclic coumarin derivatives. nih.gov Another approach involves the aminocatalytic reaction between 2,4-dienals and dienophiles with a coumarin-based structure, which utilizes trienamine activation as a key step to create privileged polycyclic structures. mdpi.com Amine-catalyzed cascade reactions have also been employed to synthesize 3,4-diunsubstituted coumarins from various salicylaldehydes under mild, metal-free conditions. nus.edu.sg These examples highlight the potential of organocatalysis to construct the coumarin scaffold through elegant cascade processes, which could be adapted for the synthesis of 3-phenyl substituted analogues.

Regioselective Introduction of Hydroxyl and Methyl Substituents

The precise placement of substituents on the coumarin ring is paramount. The synthesis of this compound requires controlled methods for introducing each functional group at its designated position.

Strategies for 7-Hydroxylation

The most direct and widely employed strategy for introducing a hydroxyl group at the 7-position of the coumarin core is the Pechmann condensation, which utilizes a phenol bearing a hydroxyl group that will ultimately be located at the desired position. For 7-hydroxycoumarins, resorcinol (1,3-dihydroxybenzene) is the standard starting material. youtube.comresearchgate.net

In the Pechmann reaction, the condensation with a β-ketoester occurs ortho to one of the hydroxyl groups of resorcinol. The directing effect of the two hydroxyl groups in resorcinol ensures that the electrophilic attack and subsequent cyclization happen at the C2 or C4 position, which are the most activated. The hydroxyl group at C1 directs the substitution to C2 and C6, while the hydroxyl group at C3 directs to C2 and C4. The C4 position is highly activated, leading to the formation of the 7-hydroxycoumarin derivative with high regioselectivity. researchgate.netwikipedia.org

Alternative methods include the enzymatic hydroxylation of a pre-formed coumarin ring. For example, the cytochrome P450 enzyme CYP2A6 is known to catalyze the 7-hydroxylation of coumarin. nih.govacs.org While this is a biological method, it underscores the importance of the 7-hydroxy metabolite and demonstrates another route to achieve this specific hydroxylation pattern.

Methodologies for 4-Methylation

Similar to 7-hydroxylation, the introduction of the methyl group at the 4-position is most commonly achieved via the Pechmann condensation. The choice of the β-ketoester is critical for this step. The reaction of resorcinol with ethyl acetoacetate directly installs the methyl group at the C4-position of the resulting coumarin. youtube.comrasayanjournal.co.inarkat-usa.org

The mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration to form the α,β-unsaturated lactone ring. researchgate.netwikipedia.org The structure of ethyl acetoacetate inherently leads to the formation of a 4-methyl substituted coumarin ring. This method is highly efficient and is the standard procedure for synthesizing compounds like 7-hydroxy-4-methylcoumarin. rasayanjournal.co.in

Approaches for 3-Phenyl Functionalization

Introducing a phenyl group at the C3 position of the coumarin ring requires different strategies than the standard Pechmann condensation. This functionalization can be achieved either by constructing the coumarin ring with the phenyl group already in place or by functionalizing a pre-formed coumarin.

One major approach is the direct C-H activation and arylation of a coumarin. mdpi.comyoutube.com This modern technique allows for the formation of a C-C bond between the C3 position of the coumarin and a phenyl group, often using a palladium catalyst. mdpi.com For example, 3-arylcoumarins can be synthesized via a palladium-catalyzed Suzuki cross-coupling reaction between a 3-halocoumarin (e.g., 3-bromocoumarin) and a phenylboronic acid. nih.gov

Another strategy involves building the coumarin scaffold from precursors that already contain the phenyl group. The Perkin reaction, for instance, can be used by reacting a salicylaldehyde with phenylacetic acid to yield a 3-phenylcoumarin. nih.gov Other methods include the rhodium-catalyzed annulation of aryl thiocarbamates with internal alkynes and the carbonylative annulation of phenols and alkynes. nih.gov A visible-light-driven copper-catalyzed aerobic oxidative cascade cyclization has also been reported as a green method for synthesizing 3-arylcoumarins. nih.gov

Modern Innovations in Synthetic Conditions

To improve the efficiency, yield, and environmental footprint of coumarin synthesis, modern techniques such as microwave-assisted synthesis have been widely adopted.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing 7-hydroxy-4-methylcoumarin and its derivatives, microwave irradiation offers significant advantages over conventional heating methods. niscpr.res.injournalirjpac.com

The Pechmann condensation, which can be slow and require harsh conditions with conventional heating, is dramatically enhanced under microwave irradiation. rasayanjournal.co.innih.gov Studies have shown that the reaction time can be reduced from hours to mere minutes, while often providing higher yields of the desired product. niscpr.res.innih.gov For example, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate under solvent-free conditions using a catalyst like FeF₃ or SnCl₂·2H₂O is significantly more efficient with microwave heating. rasayanjournal.co.innih.gov This rapid, one-pot synthesis is not only time-saving but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. niscpr.res.innih.gov The improved efficiency is attributed to the direct and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction rates and cleaner product formation. journalirjpac.com

Solvent-Free Reaction Environments

The move towards greener and more sustainable chemical processes has led to the exploration of solvent-free reaction conditions for the synthesis of coumarins. kjscollege.com These methods not only mitigate the environmental impact of hazardous organic solvents but can also lead to improved reaction efficiencies in terms of yield, purity, and energy consumption. eurekalert.orgeurekaselect.com

One of the most prominent methods for synthesizing 7-hydroxy-4-methylcoumarin and its analogues under solvent-free conditions is the Pechmann condensation. scispace.comresearchgate.net This reaction typically involves the condensation of a phenol with a β-ketoester. For instance, the reaction of resorcinol with ethyl acetoacetate in the presence of a solid acid catalyst like Amberlyst-15 at elevated temperatures (around 110°C) has been shown to produce 7-hydroxy-4-methylcoumarin in high yields (up to 95%). scispace.comscispace.com Other solid acid catalysts, such as nano-crystalline sulfated-zirconia and polyaniline-sulfate salts, have also demonstrated high catalytic activity and selectivity for this transformation under solvent-free conditions. researchgate.networdpress.com

Microwave irradiation has emerged as a powerful tool in conjunction with solvent-free synthesis. kjscollege.com It can significantly accelerate reaction rates, often leading to higher yields in a fraction of the time compared to conventional heating methods. researchgate.net For example, the Knoevenagel condensation of salicylaldehyde derivatives with ethyl acetate (B1210297) derivatives in the presence of piperidine under solvent-free microwave irradiation provides a rapid route to coumarins. kjscollege.com Similarly, microwave-assisted Pechmann synthesis of 7-hydroxy-4-methylcoumarin has been reported to give excellent yields (99%) in a much shorter time (15 minutes) and at a lower temperature (150°C) compared to traditional thermal heating. wordpress.com

The following table summarizes the key findings for the solvent-free synthesis of 7-hydroxy-4-methylcoumarin:

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 110°C, Solvent-free | 95 | scispace.comscispace.com |

| Nano-crystalline sulfated-zirconia | m-Hydroxy phenol, Ethyl acetoacetate | 170°C, 3 hours, Solvent-free | 94 | wordpress.com |

| Nano-crystalline sulfated-zirconia | m-Hydroxy phenol, Ethyl acetoacetate | Microwave, 150°C, 15 min | 99 | wordpress.com |

Green Chemistry Principles in Coumarin Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis and derivatization of coumarins to minimize waste and the use of hazardous substances. eurekalert.orgeurekaselect.comresearchgate.net This includes the use of alternative energy sources like microwaves and ultrasound, as well as the application of environmentally friendly catalysts and solvents. eurekaselect.comkjscollege.comresearchgate.net

The Pechmann condensation, a cornerstone of coumarin synthesis, has been adapted to align with green chemistry principles. For example, the use of reusable solid acid catalysts like Amberlyst-15 or polyaniline supported acids eliminates the need for corrosive and difficult-to-handle liquid acids like concentrated sulfuric acid. scispace.comresearchgate.net Furthermore, conducting these reactions under solvent-free conditions, as previously discussed, is a key tenet of green chemistry. kjscollege.com

The use of alternative and greener reaction media is another important aspect. Polyethylene glycol (PEG) has been employed as a green reaction solvent for the O-allylation of 4-methyl-7-hydroxycoumarins, a step towards further derivatization. This reaction can proceed with a weak base like K2CO3, which is less hazardous than many other bases.

Green chemistry approaches for coumarin synthesis encompass a variety of techniques:

Microwave-assisted synthesis: Offers rapid heating and shorter reaction times. kjscollege.comresearchgate.net

Ultrasound-assisted synthesis: Can enhance reaction rates and yields. kjscollege.com

Solvent-free synthesis: Reduces or eliminates the use of volatile organic compounds. kjscollege.comscispace.com

Use of solid acid catalysts: Allows for easier separation and recycling of the catalyst. researchgate.networdpress.com

Multicomponent reactions: Improve atom economy by combining multiple steps into a single pot reaction. eurekalert.orgeurekaselect.comresearchgate.net

These methods have been successfully applied to various condensation reactions used for coumarin synthesis, including the Knoevenagel, Perkin, and Pechmann reactions. eurekalert.orgeurekaselect.comresearchgate.net

Post-Synthetic Functionalization and Derivatization Techniques

Following the synthesis of the core this compound scaffold, further functionalization is often necessary to modulate its properties for specific applications. Common derivatization techniques include nitration and the formation of Schiff bases.

Nitration

Nitration of 7-hydroxy-4-methylcoumarin introduces a nitro group onto the coumarin ring, which can serve as a precursor for the synthesis of other derivatives, such as aminocoumarins. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-10°C). scispace.comjetir.org This process generally yields a mixture of two primary isomers: 7-hydroxy-4-methyl-8-nitrocoumarin (B94725) and 7-hydroxy-4-methyl-6-nitrocoumarin. scispace.commaxwellsci.com The two isomers can be separated based on their differential solubility in ethanol. scispace.com The 8-nitro isomer is often the major product. maxwellsci.com

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO2+), generated from the reaction of nitric and sulfuric acids, attacks the electron-rich coumarin ring. maxwellsci.com The hydroxyl group at the 7-position and the methyl group at the 4-position are activating groups that direct the incoming nitro group to the ortho and para positions, leading to the formation of the 6- and 8-nitro isomers. maxwellsci.com

| Reactant | Reagents | Products | Reference |

| 7-hydroxy-4-methylcoumarin | conc. HNO3, conc. H2SO4 | 7-hydroxy-4-methyl-8-nitrocoumarin, 7-hydroxy-4-methyl-6-nitrocoumarin | scispace.comjetir.org |

Schiff Base Formation

Schiff bases, or imines, are another important class of derivatives that can be synthesized from coumarins. These compounds, which contain a C=N double bond, are typically formed through the condensation of a primary amine with an aldehyde or ketone. In the context of this compound derivatives, Schiff bases can be prepared from formylated or amino-functionalized coumarins.

For instance, 8-formyl-7-hydroxy-4-methylcoumarin can be reacted with various aromatic amines to yield a series of Schiff bases. connectjournals.com The reaction is often carried out in a suitable solvent like ethanol. orientjchem.org Similarly, Schiff bases can be formed by reacting 7-hydroxy-4-methylcoumarin-8-carbaldehyde with different primary amines. ijsr.net Another route involves the reaction of an amino-coumarin derivative with an aldehyde. For example, 8-amino-7-hydroxy-4-methylcoumarin can be reacted with p-nitrobenzaldehyde in glacial acetic acid to form the corresponding Schiff base. maxwellsci.com

The formation of Schiff bases introduces a new reactive site and can significantly alter the electronic and steric properties of the parent coumarin, leading to a wide range of potential applications.

| Coumarin Precursor | Reagent | Product Type | Reference |

| 8-formyl-7-hydroxy-4-methylcoumarin | Aromatic amines | Schiff Base | connectjournals.com |

| 7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)ethylidene)hydrazinecarbothioamide | Aldehydes or ketones | Schiff Base | ijsr.net |

| 8-Amino-7-hydroxy-4-methylcoumarin | p-Nitrobenzaldehyde | Schiff Base | maxwellsci.com |

Advanced Spectroscopic and Structural Elucidation Studies of 7 Hydroxy 4 Methyl 3 Phenylcoumarin

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Specific FT-IR data for 7-Hydroxy-4-methyl-3-phenylcoumarin, including characteristic vibrational frequencies for its hydroxyl, carbonyl, and aromatic functionalities, is not available in the searched scientific literature.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

No published FT-Raman spectra for this compound could be located to provide information on its molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed ¹H NMR spectral data, including chemical shifts and coupling constants for the protons of this compound, are not documented in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Published ¹³C NMR data, which would provide the chemical shifts for each carbon atom in the this compound structure, could not be found.

Two-Dimensional NMR Techniques for Connectivity

Information regarding the use of two-dimensional NMR techniques (such as COSY, HSQC, or HMBC) to establish the connectivity of the atomic framework of this compound is not present in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₆H₁₂O₃), the expected molecular weight is approximately 252.26 g/mol . sigmaaldrich.comscbt.com

In mass spectrometry analysis, the compound would be ionized, typically forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The fragmentation of coumarins under electron ionization (EI) commonly involves an initial loss of carbon monoxide (CO) from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical ion. benthamopen.com

For the closely related compound, 7-hydroxy-4-methylcoumarin, liquid chromatography-mass spectrometry (LC-MS) analysis has identified a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 177.23 and a sodium adduct [M+Na]⁺ at m/z 199.17. researchgate.net Further fragmentation studies in negative ion mode ([M-H]⁻) have also been conducted to characterize its structure. massbank.eu Based on these established patterns, the fragmentation of this compound would likely proceed through the loss of CO (a mass difference of 28 Da) and could also involve cleavages related to the phenyl substituent.

Table 1: Representative Mass Spectrometry Data for a Related Coumarin (B35378) Data shown for 7-hydroxy-4-methylcoumarin as a proxy.

| Compound | Ion Type | Observed m/z | Reference |

|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | [M+H]⁺ | 177.23 | researchgate.net |

| 7-hydroxy-4-methylcoumarin | [M+Na]⁺ | 199.17 | researchgate.net |

| 7-hydroxy-4-methylcoumarin | [M-H]⁻ | 175 | massbank.eu |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, particularly for compounds with conjugated π-systems like coumarins. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The spectrum of 7-hydroxy-4-methylcoumarin in methanol (B129727) shows maximum absorption (λmax) peaks at approximately 322-323 nm, which are attributed to π→π* transitions within the cinnamoyl chromophore of the coumarin structure. researchgate.net Some studies also report an additional peak around 218.5 nm. researchgate.net

The introduction of a phenyl group at the C3 position of the coumarin ring, as in this compound, extends the π-conjugated system. This extension of conjugation is known to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands. cdnsciencepub.com This effect is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). cdnsciencepub.com Therefore, this compound is expected to exhibit a λmax at a wavelength longer than that of 7-hydroxy-4-methylcoumarin.

Table 2: UV-Visible Absorption Data for 7-hydroxy-4-methylcoumarin

| Compound | Solvent | Maximum Absorption (λmax) | Reference |

|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | Methanol | 322 nm | researchgate.net |

| 7-hydroxy-4-methylcoumarin | Water:Methanol (70:30) | 321 nm | iajpr.com |

| 7-hydroxy-4-methylcoumarin | Methanol | 235 nm, 337 nm | researchgate.net |

X-ray Crystallography for Solid-State Structural Conformations

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystal. While the specific crystal structure of this compound has not been reported, analysis of related coumarin derivatives provides a clear indication of the expected structural features.

Studies on compounds like 7,8-dihydroxy-4-methylcoumarin (B1670369) and other derivatives reveal that the coumarin ring system is nearly planar. researchgate.netnih.gov For this compound, a crystallographic study would determine the precise bond lengths, bond angles, and the planarity of the coumarin core. A key parameter would be the dihedral angle between the plane of the coumarin ring and the attached phenyl ring. Furthermore, the analysis would reveal the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds involving the 7-hydroxy group and potential π-π stacking interactions between the aromatic rings. researchgate.netresearchgate.net For example, the crystal structure of 7,8-dihydroxy-4-methylcoumarin was solved in the triclinic space group P1. nih.gov

Table 3: Representative X-ray Crystallography Data for a Related Coumarin Data shown for 7,8-dihydroxy-4-methylcoumarin as a proxy.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P1 | |

| a (Å) | 7.631(2) | |

| b (Å) | 9.456(5) | |

| c (Å) | 7.075(3) | |

| α (°) | 103.13(3) | |

| β (°) | 91.84(3) | |

| γ (°) | 68.21(3) | |

| Volume (ų) | 460.9(3) | |

| Z | 2 |

Theoretical and Computational Chemistry Investigations of 7 Hydroxy 4 Methyl 3 Phenylcoumarin

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 7-Hydroxy-4-methyl-3-phenylcoumarin, and a biological receptor.

Prediction of Binding Modes and Affinities with Biological Receptors (e.g., Enzymes, Transporters)

Molecular docking studies have been pivotal in elucidating the potential binding modes and affinities of 3-phenylcoumarin (B1362560) derivatives with various enzymes. For instance, extensive research has focused on their interaction with monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.netresearchgate.net Docking-based structure-activity relationship (SAR) analysis of a series of 3-phenylcoumarin derivatives has revealed key determinants for potent MAO-B inhibition. nih.gov The coumarin (B35378) scaffold, functionalized with a 3-phenyl ring system, has been identified as a promising framework for developing effective MAO-B inhibitors. nih.gov

In these docking simulations, the 3-phenylcoumarin scaffold typically orients within the active site of the enzyme, with the coumarin ring and the phenyl ring establishing specific interactions with amino acid residues. For example, in the active site of MAO-B, the oxygen atom of the lactone ring in the coumarin structure can form a hydrogen bond with residues like Cys172. researchgate.net

Beyond MAO-B, hydroxy-3-phenylcoumarins have been investigated as inhibitors of enzymes involved in skin aging, such as tyrosinase, elastase, and collagenase. nih.gov Molecular docking studies have helped to understand the inhibitory mechanisms of these compounds. For example, derivatives like 3-(4'-Bromophenyl)-5,7-dihydroxycoumarin and 3-(3'-bromophenyl)-5,7-dihydroxycoumarin have shown potent inhibition of tyrosinase and collagenase, with their binding modes and affinities predicted through computational models. nih.gov

While much of the research has centered on enzymes, the interaction of coumarin derivatives with transporters is also an area of interest. However, specific molecular docking data for this compound with a wide array of transporters is less documented in publicly available literature.

Analysis of Selectivity Profiles

Computational methods are also employed to predict the selectivity of compounds for different biological targets. For 3-phenylcoumarin derivatives, studies have explored their selectivity for MAO-B over its isoform, MAO-A. This is crucial for therapeutic applications, as selective MAO-B inhibition is often desired to minimize side effects. For instance, a study on 3-(4′-Methoxyphenyl)coumarin derivatives demonstrated a high selectivity for MAO-B over MAO-A, with a selectivity index greater than 3400-fold. nih.gov This selectivity is rationalized through comparative docking studies that highlight differences in the active sites of the two enzyme isoforms and how the ligands interact with them.

Similarly, in the context of skin aging enzymes, the selectivity of hydroxy-3-phenylcoumarins for tyrosinase, elastase, and collagenase has been assessed, with some compounds showing dual or multiple inhibitory activities. nih.gov This multi-target profile can be advantageous for cosmetic and dermatological applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential tools in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures. elsevierpure.com

For 3-phenylcoumarin derivatives, 3D-QSAR methodologies have been utilized to identify potent inhibitors of enzymes like acetylcholinesterase and monoamine oxidases. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a correlative equation with their biological activity. The insights gained from such QSAR models can guide the design of new 3-phenylcoumarin derivatives with enhanced biological efficacy. nih.gov

In Silico Assessment of Drug-Like Properties and Pharmacokinetic Potentials

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. These predictions help in identifying compounds with favorable pharmacokinetic profiles.

For coumarin derivatives, in silico ADME predictions have been reported in various studies. For instance, studies on bis-(4-hydroxycoumarin-3-yl) methane (B114726) derivatives and diazocoumarin derivatives have included analyses of their ADME properties. nih.govnih.govresearchgate.netbrieflands.com These studies typically evaluate parameters such as oral bioavailability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Table of Predicted ADME Properties for Representative Coumarin Derivatives

| Property | Predicted Value/Characteristic | Reference |

| Oral Bioavailability | Generally predicted to be good for some coumarin derivatives. | nih.govnih.gov |

| Drug-Likeness Score | Favorable for several synthesized coumarin analogs. | nih.govnih.gov |

| Cytochrome P450 Metabolism | Predicted to have low affinity for some cytochrome P450 family members in certain coumarin derivatives. | |

| Plasma Protein Binding | Can be high for some coumarin structures. |

Note: This table presents generalized findings for coumarin derivatives from the cited literature and may not be directly representative of this compound. Specific in silico predictions for the target compound would require dedicated computational analysis.

Mechanistic Investigations of Biological Activities Exhibited by 7 Hydroxy 4 Methyl 3 Phenylcoumarin

Antimicrobial Action Mechanisms

General studies on coumarins indicate that their antimicrobial properties are often attributed to the disruption of the bacterial cell membrane. orientjchem.orgnih.gov The planar structure of the coumarin (B35378) ring is thought to facilitate intercalation into the cell wall and membrane, leading to increased permeability and eventual cell lysis.

Antibacterial Modes of Action against Gram-Positive and Gram-Negative Bacteria

Currently, there is a lack of specific research detailing the precise antibacterial mechanisms of 7-Hydroxy-4-methyl-3-phenylcoumarin against either Gram-positive or Gram-negative bacteria. While studies on related coumarin derivatives have shown varying degrees of antibacterial efficacy, extrapolating these findings to the specific subject compound is not scientifically rigorous. For instance, investigations into Schiff bases derived from 7-hydroxy-4-methylcoumarin have demonstrated activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), but these are distinct molecular entities. orientjchem.orgresearchgate.net Therefore, a definitive description of the antibacterial mode of action for this compound cannot be provided at this time.

Antifungal Pathways, including Inhibition of Aflatoxin Biosynthesis via Gene Downregulation

No specific studies have been identified that investigate the antifungal pathways of this compound. Research on a structurally similar isomer, 4-hydroxy-7-methyl-3-phenylcoumarin, has shown potent antifungal and antiaflatoxigenic activities against Aspergillus flavus. This activity was attributed to the downregulation of genes involved in aflatoxin biosynthesis, including aflD, aflK, aflQ, and aflR. However, due to the difference in the hydroxyl group position, these findings cannot be directly attributed to this compound.

Antienzymatic Inhibition Profiles and Mechanisms

The enzymatic inhibitory potential of coumarins is an active area of research, with structural variations playing a key role in their activity and selectivity.

Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Mechanisms

The 3-phenylcoumarin (B1362560) scaffold is known to be a promising structure for the inhibition of monoamine oxidases, particularly MAO-B. nih.govnih.govscispace.commdpi.com Most tested 3-phenylcoumarin derivatives exhibit a preference for inhibiting the MAO-B isoform. nih.gov However, specific inhibitory concentrations (IC50) and detailed mechanistic studies for this compound against either MAO-A or MAO-B are not available in the reviewed literature. Studies on related compounds, such as 7-hydroxy-4-phenylcoumarin (B181766), have shown dual inhibitory activity against MAO and aldehyde dehydrogenase-2 (ALDH-2), with an IC50 value of 0.5 µM for MAO. medchemexpress.com Without direct experimental data, the precise inhibitory profile of this compound on MAO enzymes remains uncharacterized.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

There is no available scientific literature detailing the inhibitory effects of this compound on acetylcholinesterase or butyrylcholinesterase. While other coumarin derivatives have been investigated as potential inhibitors of these enzymes, which are relevant in the context of neurodegenerative diseases, no such data exists for the specific compound . nih.gov

Kinase Inhibition Mechanisms (e.g., Flt-1, VEGFR2, RET, EGFR)

Scientific literature lacks specific data on the kinase inhibitory activity of this compound against Flt-1, VEGFR2, RET, or EGFR. The inhibition of these receptor tyrosine kinases is a critical strategy in cancer therapy. While some coumarin-based compounds have been explored as potential VEGFR-2 inhibitors, there are no published studies that have evaluated or detailed the mechanistic action of this compound in this context.

Tubulin Polymerization Inhibition

Currently, there is no available scientific literature that specifically investigates or provides evidence for the inhibition of tubulin polymerization by this compound.

Modulation of Other Enzymes (e.g., α-Glucosidase, Carbonic Anhydrase, Tyrosinase, Sulfatase, Xanthine (B1682287) Oxidase)

There is a significant lack of direct scientific evidence detailing the modulatory effects of this compound on key enzymes. While some studies have examined other coumarin derivatives, this specific compound remains largely uncharacterized in this context. For instance, studies on various 4-hydroxycoumarin (B602359) derivatives have shown inhibitory activity against enzymes like carbonic anhydrase-II, but these studies did not include the title compound. scielo.br Similarly, research into the melanogenic properties of the related compound 7-hydroxy-4-methylcoumarin has shown it increases tyrosinase activity, but a study noted that 7-hydroxy-4-phenylcoumarin exhibited the opposite, anti-melanogenesis effect, highlighting how substitutions dramatically alter enzyme interactions. mdpi.com No specific data on the effect of this compound on α-glucosidase, sulfatase, or xanthine oxidase has been reported in peer-reviewed literature.

Cellular Signaling Pathway Modulation

Antioxidant Mechanisms (e.g., Radical Scavenging)

The antioxidant potential of this compound is suggested by its classification as a phenylpropanoid. In a study of the aquatic fern Azolla filiculoides, this compound was identified as one of the secondary metabolites accumulated by the plant. This class of compounds is known to include reactive oxygen species (ROS) scavengers, which play a role in the plant's defense against oxidative stress.

While direct radical scavenging assays for this specific compound are not widely reported, research on structurally related coumarins provides insight into the potential mechanism. The antioxidant efficacy of coumarins is often linked to the presence and position of hydroxyl (-OH) groups on the benzopyrone ring. For example, the addition of a hydroxyl group at the C-7 position in a related compound, 6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin, was found to enhance its antioxidant efficacy compared to non-hydroxylated versions. This suggests that the 7-hydroxy group on the title compound is a key pharmacophore likely responsible for its potential radical scavenging capabilities.

Anti-inflammatory Pathways (e.g., Nrf2 activation)

There is no scientific information available describing the modulation of anti-inflammatory pathways, including the activation of the Nrf2 signaling pathway, by this compound. While other coumarin compounds have been investigated for their anti-inflammatory properties and ability to activate Nrf2, these findings cannot be attributed to the title compound without specific evidence.

Neuroprotective Mechanisms, including Aβ aggregation inhibition

No studies have been published that investigate or demonstrate any neuroprotective mechanisms, such as the inhibition of amyloid-beta (Aβ) peptide aggregation, for this compound.

Melanogenesis Regulation via cAMP/PKA/CREB and ERK/PI3K/Akt/GSK-3β/JNK/p38 Cascades

There is no research available detailing the role of this compound in the regulation of melanogenesis or its interaction with the specified signaling cascades. It is noteworthy that while the related compound 7-hydroxy-4-methylcoumarin has been shown to enhance melanogenesis, studies on 7-hydroxy-4-phenylcoumarin reported an anti-melanogenesis effect. mdpi.com This starkly illustrates that the presence of a substituent group at the C-3 or C-4 position critically determines the compound's biological function in this pathway, and no assumptions can be made for this compound.

Antiviral Mechanisms against RNA and DNA Viruses (e.g., HIV, Hepatitis, Influenza, Chikungunya)

Direct and specific investigations into the antiviral mechanisms of this compound against RNA and DNA viruses have not been extensively reported. The antiviral activities of coumarin derivatives are an active area of research, with studies often focusing on related structural analogs. nih.govijpcbs.com

The class of 3-phenylcoumarins , to which this compound belongs, has been evaluated for anti-HIV activity. nih.govnih.gov Some studies have proposed that 3-phenylcoumarins may act as suppressors of HIV transcription, though the exact mechanisms have not always been fully characterized. nih.gov Research on various 3-phenylcoumarin derivatives has explored their potential to inhibit HIV replication by targeting viral and cellular factors essential for the viral life cycle. nih.govnih.govresearchgate.net For instance, some 3-phenylcoumarins have been investigated for their ability to inhibit NF-κB and the HIV-1 Tat protein, both of which are crucial for viral transcription. nih.govresearchgate.net

Similarly, the broader category of 4-phenylcoumarins has been identified as potential HIV transcription inhibitors, also acting through interference with NF-κB and Tat functions. nih.govnih.govresearchgate.net While these findings relate to the general phenylcoumarin skeleton, the specific contribution of the 7-hydroxy and 4-methyl substitutions on the 3-phenylcoumarin core to a definitive antiviral mechanism remains an area for further investigation.

Information regarding the specific mechanistic actions of this compound against other viruses such as Hepatitis, Influenza, or Chikungunya is not detailed in the available research. Studies on other coumarin derivatives have shown varied mechanisms, including the inhibition of viral polymerase for Hepatitis C virus and potential post-entry inhibition of viral RNA replication for Chikungunya virus by certain biscoumarins. nih.govospfound.org However, these mechanisms cannot be directly attributed to this compound without specific experimental evidence.

Antileishmanial Mechanisms of Action against Parasitic Forms

For example, a study involving synthesized derivatives of 7-hydroxy-4-phenylcoumarin evaluated their in vitro leishmanicidal activity against Leishmania amazonensis. researchgate.net In that study, certain derivatives, such as a 7-O-prenylated derivative and a tetra-O-acetyl-β-D-glucopyranosyl derivative, showed significant activity against both promastigote and amastigote forms of the parasite. researchgate.net While the parent compound, 7-hydroxy-4-phenylcoumarin, was used as a starting material, the specific mechanisms of its derivatives were the focus. researchgate.netresearchgate.net Docking studies have been performed on related compounds to predict interactions with parasitic enzymes like topoisomerase II. researchgate.net

The general mechanism of action for some other coumarin derivatives against Leishmania has been reported to involve the induction of mitochondrial damage in the parasite. researchgate.net However, without direct experimental data on this compound, its precise antileishmanial mechanism remains speculative.

Structure Activity Relationship Sar Studies of 7 Hydroxy 4 Methyl 3 Phenylcoumarin Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological profile of 7-hydroxy-4-methyl-3-phenylcoumarin is significantly modulated by the nature and position of various substituents on its core structure. These modifications can enhance or diminish activity and selectivity towards specific biological targets.

Role of the 7-Hydroxyl Group

The hydroxyl group at the C7 position is a crucial determinant of the biological activity in this class of compounds. Its presence is often essential for key interactions with biological targets. For instance, in the context of anti-inflammatory activity, the 7-hydroxyl group is vital. Studies on human neutrophils have shown that this group is involved in modulating effector functions and scavenging reactive oxygen species. nih.gov Acetylation of this hydroxyl group leads to a suppression of these biological effects, highlighting its importance. nih.gov

Furthermore, the 7-hydroxyl group can act as a hydrogen bond donor, a critical interaction for binding to various enzymes and receptors. This has been observed in studies of 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors. frontiersin.org The ability to form hydrogen bonds contributes significantly to the inhibitory potency of these compounds.

Significance of the 4-Methyl Group

The methyl group at the C4 position of the coumarin (B35378) ring also plays a role in defining the pharmacological profile, although its influence can be context-dependent. In studies examining the anti-inflammatory effects on human neutrophils, the addition of the 4-methyl group to 7-hydroxycoumarin did not suppress its biological activities, suggesting it is a permissible substitution for retaining this particular effect. nih.gov

Effects of Phenyl Ring (C3) Substitutions

The phenyl ring at the C3 position offers a prime location for structural modifications to fine-tune biological activity. The nature and position of substituents on this ring can dramatically alter the potency and selectivity of the compounds.

For antioxidant activity, the introduction of electron-donating groups, such as methyl, methoxy, and hydroxyl groups, on the 3-phenyl ring has been shown to increase potency. researchgate.net These groups can decrease the bond dissociation enthalpy of the hydroxyl group, leading to better radical scavenging. researchgate.net Specifically, 2'- or 4'-methoxy derivatives of 4-hydroxy-3-phenylcoumarins exhibit higher antioxidant capacity than the unsubstituted parent compound. nih.gov

In the context of MAO-B inhibition, substitutions on the 3-phenyl ring are critical for potency and selectivity. frontiersin.orgresearchgate.net For example, the addition of methoxy, hydroxyl, or acetoxy groups can promote MAO-B inhibition. researchgate.net The position of these substituents is also important, with some studies indicating that substitutions at the 3' position of the phenyl ring can lead to highly active compounds. nih.gov

The following table summarizes the effects of various substituents on the phenyl ring at C3 on the biological activity of this compound derivatives:

Table 1: Effects of Phenyl Ring (C3) Substitutions

| Substituent | Position on Phenyl Ring | Effect on Biological Activity | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | 2' or 4' | Increased antioxidant capacity | nih.gov |

| Methoxy (-OCH3) | - | Promotes MAO-B inhibition | researchgate.net |

| Hydroxyl (-OH) | - | Promotes MAO-B inhibition | researchgate.net |

| Acetoxy (-OCOCH3) | - | Promotes MAO-B inhibition | researchgate.net |

| Methyl (-CH3) | para | Higher antioxidant activity | researchgate.net |

| Hydroxyl (-OH) | meta | Higher antioxidant activity | researchgate.net |

Modifications at Other Coumarin Core Positions (e.g., C6, C8)

Modifications at other positions of the coumarin core, such as C6 and C8, also provide opportunities to modulate biological activity. For instance, the introduction of a bromine atom at the C6 position in 7,8-dihydroxy-4-methylcoumarins has been shown to confer reasonable cytotoxic activities against cancer cell lines. nih.gov

Similarly, nitration of 3-bromo-7-hydroxy-4-methylcoumarin can occur at either the C6 or C8 position, leading to isomers with potentially different biological profiles. mdpi.com The introduction of various functional groups at the C8 position, such as amino groups and their derivatives, has been explored to synthesize novel compounds with potential pharmacological activities. mdpi.com Furthermore, the introduction of a formyl group at the 8-position of fluorinated 7-hydroxycoumarins serves as a key step in the synthesis of derivatives with antifungal properties. nih.gov

Stereochemical Features and Molecular Planarity in Activity Modulation

The dihedral angle between the coumarin ring and the phenyl ring at C3 can affect the molecule's ability to fit into a binding pocket. Steric hindrance caused by bulky substituents on the phenyl ring can disrupt the coplanarity between the two ring systems, potentially decreasing biological activity by hindering the stabilization of radical intermediates through conjugation. researchgate.net

Design Principles for Optimizing Specific Biological Activities

Based on the available SAR data, several design principles can be formulated to optimize the biological activities of this compound derivatives:

For Enhanced Antioxidant Activity:

Maintain the 7-hydroxyl group.

Introduce electron-donating groups (e.g., methoxy, methyl) on the phenyl ring at the C3 position, particularly at the para- or meta-positions. researchgate.net

For Potent and Selective MAO-B Inhibition:

The 7-hydroxyl group is often beneficial.

Substitutions on the 3-phenyl ring are critical. Halogen atoms, such as bromine, at the 3'-position can significantly enhance potency and selectivity. nih.gov

The presence of a chlorine atom at the C6 position of 4-hydroxy-3-phenylcoumarins can improve inhibitory activity and selectivity against MAO-B. nih.gov

For Anticancer Activity:

The 4-methyl group appears to be a favorable feature. nih.gov

Introduction of long alkyl chains at the C3 position of 7,8-dihydroxy-4-methylcoumarins can lead to potent cytotoxic effects. nih.gov

Bromination at the C6 position can also contribute to cytotoxicity. nih.gov

For Antifungal Activity:

Fluorination of the 7-hydroxycoumarin core can be a beneficial strategy. nih.gov

Introduction of an oxime ether moiety, a known active group in fungicides, can be achieved through derivatization at the C8 position. nih.gov

By systematically applying these design principles, researchers can guide the synthesis of novel this compound derivatives with improved potency and selectivity for specific therapeutic targets.

Comparative Analysis of Methyl vs. Phenyl Substitutions at C4 and their Impact on Biological Outcomes

The substitution at the C4 position of the coumarin scaffold is a critical determinant of biological activity. The nature of the substituent, whether a compact methyl group or a bulky phenyl group, can significantly alter the compound's steric and electronic properties, leading to profound differences in its interaction with biological targets. This section provides a comparative analysis of how methyl versus phenyl substitutions at the C4 position of 3-phenylcoumarin derivatives influence their biological outcomes, based on available research findings.

Influence on Enzyme Inhibition and Molecular Interactions

Direct comparative studies have illuminated the distinct roles of C4-methyl and C4-phenyl groups in modulating enzyme activity. Research focusing on acetoxycoumarin derivatives as substrates for the enzyme acetoxy drug: protein transacetylase (TAase) provides a clear example. A study demonstrated that acetoxycoumarins featuring a methyl group at the C4 position led to an enhancement of TAase activity. In contrast, derivatives with a phenyl group at the C4 position were associated with significantly lower TAase-catalyzed activation of NADPH cytochrome c reductase.

This difference in activity is attributed to the steric hindrance imposed by the C4-phenyl group. The out-of-plane configuration of the phenyl ring at C4 is thought to influence the compound's ability to act as an effective substrate for the enzyme nih.gov.

The same study also investigated the inhibition of aflatoxin B1 (AFB1)-DNA binding, a crucial mechanism for preventing carcinogenesis. The results showed that the inhibitory activity of acetoxy 4-phenylcoumarins was markedly lower than that observed for their 4-methylcoumarin (B1582148) counterparts nih.gov. This suggests that for this specific protective mechanism, the smaller methyl group at the C4 position is more favorable than the bulkier phenyl group.

| C4 Substituent | Biological Outcome | Observed Effect |

|---|---|---|

| Methyl | Protein Transacetylase (TAase) Activity | Enhancement of activity |

| Phenyl | Protein Transacetylase (TAase) Activity | Lower activation compared to C4-methyl |

| Methyl | Inhibition of Aflatoxin B1-DNA Binding | Higher inhibition |

| Phenyl | Inhibition of Aflatoxin B1-DNA Binding | Significantly lower inhibition compared to C4-methyl |

Impact on Monoamine Oxidase (MAO) Inhibition

In the context of monoamine oxidase (MAO) inhibition, a key target for neurodegenerative diseases, the substitution pattern on the 3-phenylcoumarin scaffold is crucial. While direct methyl versus phenyl comparisons at C4 are not extensively documented, structure-activity relationship (SAR) studies of 3-phenylcoumarins provide valuable insights. Research on 6-chloro-3-phenylcoumarins revealed that compounds unsubstituted at the C4 position were more potent MAO-B inhibitors than their 4-hydroxylated analogs nih.gov. This finding suggests that a smaller, or absent, substituent at the C4 position is beneficial for MAO-B inhibitory activity nih.govnih.gov.

Extrapolating from this, it can be inferred that the steric bulk of a substituent at C4 plays a significant role. A large phenyl group at this position may introduce unfavorable steric clashes within the enzyme's binding site, potentially reducing inhibitory potency compared to the much smaller methyl group. Studies have consistently shown that for 3-phenylcoumarins, small, lipophilic groups on the scaffold are often favorable for high MAO-B affinity scispace.com.

| C4 Substituent | Inferred Impact on MAO-B Inhibition | Rationale |

|---|---|---|

| Unsubstituted/Small Group (e.g., Methyl) | Potentially Higher Activity | Studies show unsubstituted C4 is superior to C4-hydroxy, suggesting less steric hindrance is favorable for binding nih.govnih.gov. |

| Bulky Group (e.g., Phenyl) | Potentially Lower Activity | The large size may cause steric clashes in the MAO-B active site, reducing binding affinity. |

Role in Anticancer Activity

The C4 position is a frequent site for modification in the design of coumarin-based anticancer agents nih.gov. However, direct SAR comparisons between C4-methyl and C4-phenyl groups on an otherwise identical 7-hydroxy-3-phenylcoumarin skeleton are scarce in the literature. General reviews on the topic confirm that the substitution pattern on the coumarin nucleus is a key determinant of the mechanism of action and efficacy against various tumor cell lines nih.govfrontiersin.orgnih.gov. For instance, some 4-phenylcoumarin (B95950) derivatives have been investigated as specific inhibitors of mitochondrial RNA polymerase for cancer treatment rsc.org. Conversely, numerous studies have highlighted the potent anti-inflammatory and anti-tubercular activities of various 4-methyl-7-substituted coumarin hybrids mdpi.com.

The existing body of research underscores the principle that modifying the C4 position is a valid strategy for developing potent therapeutic agents. The choice between a methyl and a phenyl group will invariably lead to different pharmacological profiles, likely dependent on the specific protein target. The phenyl group offers possibilities for further functionalization and can engage in π-π stacking interactions, whereas the methyl group provides a smaller, lipophilic character. Without direct comparative data, it remains a target-specific design choice.

Applications and Future Directions for 7 Hydroxy 4 Methyl 3 Phenylcoumarin in Academic Research

Development as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the coumarin (B35378) core makes it an excellent platform for developing probes and sensors. The photophysical properties of coumarin dyes can be precisely tuned by adding different substituents to the core scaffold. nih.gov 3-Phenylcoumarins, in particular, are utilized as fluorescent biosensors capable of detecting specific analytes and monitoring cellular events through changes in their fluorescence. nih.gov

Derivatives of 7-Hydroxy-4-methyl-3-phenylcoumarin have been identified for their potential in metal ion detection. For instance, the closely related compound, 6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin, is noted for its use as a fluorescent marker with applications in metal chelation. Furthermore, broader studies on the 3-phenylcoumarin (B1362560) scaffold have highlighted its utility in creating conjugates for selective bio-metal chelation, which is a critical function for probes designed to detect and manage metal ions in biological systems. nih.gov

The this compound scaffold serves as a valuable starting point for synthesizing inhibitors to study enzyme activity. In one notable study, it was used as the precursor to synthesize 7-Ethynyl-4-methyl-3-phenylcoumarin. acs.orgnih.gov This derivative was specifically designed and evaluated as an inhibitor of human Cytochrome P450 enzymes, which are crucial in drug metabolism. The study demonstrated that this derivative selectively inhibits P450 isoforms 1A1 and 1A2. acs.orgnih.gov The inhibitory activities of such derivatives are critical for understanding enzyme function and for developing targeted therapeutics. The broader class of 3-phenylcoumarin derivatives has also shown significant promise as highly potent inhibitors for other enzymes, such as monoamine oxidase B (MAO-B), which is a key target in the treatment of Parkinson's disease. nih.gov

Table 1: Enzyme Inhibition by a Derivative of this compound

| Derivative Name | Target Enzyme | Activity (IC₅₀) | Source |

|---|---|---|---|

| 7-Ethynyl-4-methyl-3-phenylcoumarin | Cytochrome P450 1A1 | 0.89 μM | acs.org |

| 7-Ethynyl-4-methyl-3-phenylcoumarin | Cytochrome P450 1A2 | 0.40 μM | acs.org |

The 3-phenylcoumarin scaffold is considered a "privileged scaffold" in medicinal chemistry, partly due to its favorable fluorescent properties. nih.gov These compounds are well-suited for use as fluorescent biosensors. Their application extends to biorthogonal fluorogenic reactions, which allow researchers to not only visualize but also track biochemical transformations within complex metabolic processes. nih.gov This capability makes them powerful tools for molecular labeling, enabling the direct observation and analysis of cellular activities.

Role in Chemical Biology and Advanced Biosensing Technologies

The applications of this compound and its derivatives are deeply rooted in chemical biology and the advancement of biosensing technologies. Their use as enzyme inhibitors and fluorescent probes for cellular imaging showcases their utility in dissecting complex biological systems. nih.govacs.org

Research into structurally related coumarins further illustrates the potential in this area. For example, novel fluorescent 3-(4-diethylaminocinnamoyl) coumarins, which share a C-3 substitution pattern, have been synthesized and used to detect nerve gas simulants via fluorescence quenching. mdpi.com These compounds were also successfully used for two-photon bio-imaging in HeLa cells, demonstrating the scaffold's suitability for advanced microscopy techniques that offer deeper tissue penetration and lower autofluorescence. nih.govmdpi.com The ability to modify the coumarin backbone allows for the creation of probes that accumulate in specific organelles, such as mitochondria, enabling targeted cellular imaging. nih.gov

Exploration in Materials Science, particularly in Non-Linear Optics

While the coumarin scaffold is generally explored for various applications in materials science, including as dyes and optical brighteners, specific research detailing the exploration of this compound in the field of non-linear optics is not prominent in the reviewed scientific literature. The development of organic materials with non-linear optical properties is an active area of research, but studies focusing on this particular molecule have not been extensively reported.

Integration into Hybrid Chemical Scaffolds for Multi-Targeted Action

This compound and its analogs serve as versatile building blocks for constructing complex, multi-functional molecules. This approach involves integrating the coumarin unit into a larger hybrid scaffold to combine its properties with those of other chemical entities, aiming for agents with multi-targeted action.

A significant example is the synthesis of novel coumarino-phthalocyanines. In this work, a derivative, 7-oxy-3-methyl-4-phenylcoumarin, was attached to a central zinc(II) phthalocyanine (B1677752) molecule. nih.gov This created a hybrid compound with unique photophysical and photochemical properties, such as specific fluorescence quantum yields and singlet oxygen generation capabilities, making it a candidate for applications like photodynamic therapy. nih.gov

In another study focused on developing treatments for Alzheimer's disease, a 7-substituted 3-phenylcoumarin was used as a key component to create coumarin-lipoic acid conjugates. nih.gov These hybrid molecules were designed to possess multiple therapeutic functions, including the inhibition of acetylcholinesterase (AChE), reduction of Aβ-amyloid peptide aggregation, and selective chelation of biometals. nih.gov The synthesis of 7-Ethynyl-4-methyl-3-phenylcoumarin from its 7-hydroxy precursor is another clear example of modifying the scaffold to create a new functional molecule for a specific biological target. acs.orgnih.gov

Unexplored Biological Activities and Therapeutic Potentials

The 3-phenylcoumarin scaffold is recognized as a "privileged scaffold" in medicinal chemistry, indicating its recurring effectiveness in binding to various biological targets mdpi.com. However, the specific biological profile of this compound is not deeply characterized. Future research could focus on several promising areas, extrapolating from the known activities of closely related compounds.

Neuroprotective and Psychotropic Potential: Derivatives of 3-phenylcoumarin have shown considerable promise as agents targeting the central nervous system.